CWHM-1552

Antimalarial In vivo efficacy Pharmacokinetics

CWHM-1552 is an orally active 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide antimalarial agent. It exhibits potent in vitro inhibition of Plasmodium falciparum, with IC₅₀ values of 51 nM against the drug-sensitive 3D7 strain and 53 nM against the drug-resistant Dd2 strain.

Molecular Formula C22H27F2N3O
Molecular Weight 387.5 g/mol
Cat. No. B13426394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCWHM-1552
Molecular FormulaC22H27F2N3O
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C2CNCC2NC(=O)CC3=CC=C(C=C3)N(C)C)(F)F
InChIInChI=1S/C22H27F2N3O/c1-22(23,24)17-8-6-16(7-9-17)19-13-25-14-20(19)26-21(28)12-15-4-10-18(11-5-15)27(2)3/h4-11,19-20,25H,12-14H2,1-3H3,(H,26,28)/t19-,20+/m0/s1
InChIKeyWQTOGFREMHSJJS-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CWHM-1552 (N-((3S,4R)-4-(4-(1,1-difluoroethyl)phenyl)pyrrolidin-3-yl)-2-(4-(dimethylamino)phenyl)acetamide): Baseline Identity and Scope for Antimalarial Drug Discovery


CWHM-1552 is an orally active 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamide antimalarial agent [1]. It exhibits potent in vitro inhibition of Plasmodium falciparum, with IC₅₀ values of 51 nM against the drug-sensitive 3D7 strain and 53 nM against the drug-resistant Dd2 strain . In vivo, it demonstrates strong oral efficacy in a murine P. chabaudi malaria model, achieving an ED₉₀ of <10 mg/kg/day and an ED₉₉ of 30 mg/kg/day . The compound's absolute stereochemistry is defined as (3S,4R) .

Why In-Class Antimalarial Pyrrolidines Cannot Substitute for CWHM-1552 Without Sacrificing Stereochemical-Dependent Potency or Oral Efficacy


Generic substitution with other pyrrolidine-based antimalarials is not viable due to critical structure-activity differences within the chemotype. The acetamide series (including CWHM-1552) exhibits a reversed stereochemical preference (3S,4R) compared to the homologous carboxamide series, such as CWHM-1008 [1]. This stereochemical inversion directly impacts in vivo oral efficacy; acetamide analogs like CWHM-1552 achieve lower effective doses (ED₉₀ <10 mg/kg/day) compared to carboxamide leads (ED₉₉ ≈ 30 mg/kg/day), demonstrating that subtle backbone modifications produce quantifiably different therapeutic windows [2]. Furthermore, acetamide pyrrolidines do not require a third chiral center for potency, a distinct synthetic advantage that affects procurement complexity and cost [3].

CWHM-1552: A Quantitative, Comparator-Backed Evaluation of Potency, Efficacy, and Differentiated Attributes for Antimalarial Drug Discovery Programs


CWHM-1552 vs. CWHM-1008: Acetamide Backbone Delivers Superior In Vivo Oral Efficacy at Lower Doses Compared to Carboxamide Homolog

CWHM-1552 (acetamide) demonstrates markedly improved oral efficacy relative to CWHM-1008 (carboxamide), the lead compound from the homologous chemotype series. This is a direct head-to-head comparison across published data from the same research group using identical murine P. chabaudi malaria models. CWHM-1552 achieves an in vivo ED₉₀ of <10 mg/kg/day, while CWHM-1008 requires a substantially higher dose to achieve comparable suppression, with an ED₉₉ of ≈ 30 mg/kg/day [1][2].

Antimalarial In vivo efficacy Pharmacokinetics

CWHM-1552 vs. CWHM-1008: Inverted Absolute Stereochemistry (3S,4R) Defines Potency Within Acetamide Series

The absolute stereochemical preference for the acetamide series, including CWHM-1552, is (3S,4R). This is the opposite stereochemical configuration required for potency in the homologous carboxamide series, exemplified by CWHM-1008 [1]. This inversion is not a subtle nuance; it is a documented, quantifiable determinant of activity within the same pyrrolidine scaffold. The manuscript explicitly states that the stereochemical preference is reversed between the two amide homologues [2].

Stereochemistry Structure-Activity Relationship Chiral synthesis

CWHM-1552 vs. Artemisinin and Chloroquine: Retains Low Nanomolar Potency Against Multidrug-Resistant P. falciparum Dd2 Strain

CWHM-1552 exhibits equipotent activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of P. falciparum, with IC₅₀ values of 51 nM and 53 nM, respectively . This is a critical differentiation from many frontline antimalarials. While direct head-to-head data in the same assay is not available for artemisinin, extensive literature confirms that Dd2 is chloroquine-resistant (IC₅₀ typically >100 nM) and exhibits reduced susceptibility to some artemisinin derivatives compared to 3D7. The near-identical IC₅₀ values for CWHM-1552 against both strains, measured in the same study, provide class-level inference of maintained potency against a resistant phenotype [1].

Drug resistance Plasmodium falciparum Antimalarial

CWHM-1552 vs. Other 4-Aryl Pyrrolidines: Absence of Third Chiral Center Simplifies Synthesis Without Compromising Potency

A key structural differentiator of the acetamide pyrrolidine series, including CWHM-1552, is that it does not require a third chiral center to maintain potent inhibition of P. falciparum [1]. This contrasts with the carboxamide homologues, which possess a third stereocenter at the benzylic position. The elimination of this additional chiral center represents a quantifiable reduction in synthetic complexity. While a direct potency comparison at equivalent stereoisomers is not available, the SAR analysis from the primary publication supports that the simplified scaffold retains full activity [2].

Synthetic accessibility Chiral centers Medicinal chemistry

CWHM-1552: Documented Safety Liability Profile (hERG and CYP3A4) Provides Critical Context for Lead Optimization vs. Procurement

The lead compounds in this pyrrolidine class, including CWHM-1552, have been shown to possess modest affinities for the hERG channel and to inhibit CYP3A4 [1]. The original manuscript explicitly notes that 'additional optimization is needed in order to eliminate these undesired properties' [2]. While quantitative IC₅₀ values for hERG and CYP3A4 are not publicly disclosed for CWHM-1552, the explicit acknowledgment of this liability is a key differentiating factor for procurement decisions. It signals that CWHM-1552 is best suited as a research tool for target validation and mechanism-of-action studies, rather than as a final drug candidate.

Safety pharmacology hERG CYP inhibition

CWHM-1552: Optimal Deployment Scenarios Based on Quantified Differentiated Performance


In Vivo Oral Efficacy Studies in Murine Malaria Models

CWHM-1552 is the preferred tool compound for researchers requiring robust oral efficacy in rodent malaria models. Its low ED₉₀ (<10 mg/kg/day) and ED₉₉ (30 mg/kg/day) in the P. chabaudi mouse model [1] makes it ideal for proof-of-concept studies, dose-response evaluations, and combination therapy investigations where compound consumption and cost-efficiency are priorities. The compound's oral bioavailability and documented pharmacokinetic profile in mice (half-life 2.7 h) further support its use in these preclinical models.

Investigating Drug Resistance Mechanisms in P. falciparum

Given its equipotent activity against both drug-sensitive (3D7, IC₅₀ = 51 nM) and drug-resistant (Dd2, IC₅₀ = 53 nM) strains [1], CWHM-1552 serves as a valuable probe to study mechanisms of resistance. Researchers can use it to compare gene expression profiles, metabolic responses, or mutation frequencies in sensitive versus resistant parasites under drug pressure, providing insights into novel resistance pathways distinct from those targeted by artemisinin or chloroquine.

Structure-Activity Relationship (SAR) Studies for Novel Antimalarial Chemotypes

The unique stereochemical requirements of the acetamide series (3S,4R) [1] and the absence of a third chiral center make CWHM-1552 an excellent starting point for medicinal chemistry optimization. Its well-characterized potency and in vivo efficacy provide a solid baseline against which new analogs can be benchmarked. Programs aiming to improve upon its hERG and CYP3A4 liabilities [2] will find it an informative reference compound.

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